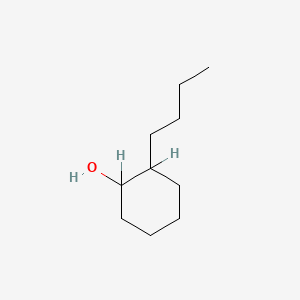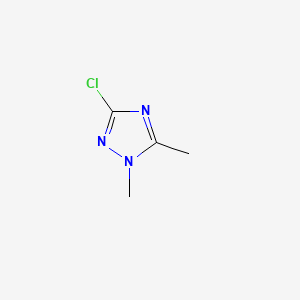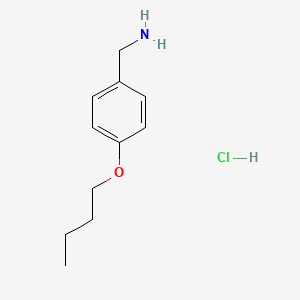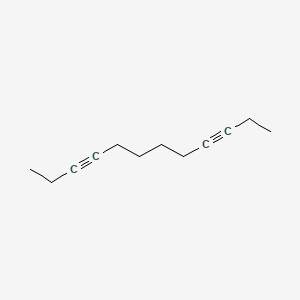
Fendizoic acid
Overview
Description
Mechanism of Action
Target of Action
Fendizoic acid is a type of organic compound Phenolic acids, a group to which this compound belongs, have been tested against mpro and aak1, key players in the sars-cov-2 life cycle .
Mode of Action
Phenolic acids have been shown to inhibit virus multiplication directly through mpro and indirectly by affecting the adaptor-associated protein kinase-1 (aak1) . The carbonyl and hydroxyl groups of phenolic acids play a major role in forming good binding interactions with both Mpro and AAK1 .
Biochemical Pathways
Phenolic acids, including this compound, are known to be biosynthesized from the shikimate and phenylpropanoid pathways .
Result of Action
Phenolic acids have shown strong inhibitory effects on a variety of human viruses, including coronavirus (sars-cov-2) .
Action Environment
It is known that this compound is a solid substance that is slightly soluble in dmso and methanol when heated .
Preparation Methods
The preparation of cloperastine fendizoate involves several steps:
Nucleophilic Substitution Reaction: The synthesis begins with the nucleophilic substitution reaction of 4-chlorobenzhydrol and 2-chloroethanol in a benzene organic solvent to produce an intermediate product.
Reaction with Piperidine: The intermediate product is then reacted with piperidine to obtain racemic cloperastine.
Resolution of Racemic Cloperastine: The racemic cloperastine is resolved using a resolving agent in a fatty alcohol solvent to obtain levo cloperastine.
Salt Formation: Finally, levo cloperastine is reacted with fendizoic acid to form levo cloperastine fendizoate.
Chemical Reactions Analysis
Cloperastine fendizoate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution Reactions: The synthesis of cloperastine fendizoate itself involves nucleophilic substitution reactions.
Hydrogen Bonding: The cations and anions in cloperastine fendizoate are linked by hydrogen bonds, specifically COO···NH and COO···OH hydrogen bonds.
Scientific Research Applications
Cloperastine fendizoate has several scientific research applications:
Pharmaceuticals: It is widely used as an antitussive agent to suppress coughs.
Analytical Chemistry: Chromatographic methods have been developed to determine genotoxic impurities in cloperastine fendizoate.
Structural Chemistry: The absolute configuration of levocloperastine fendizoate has been determined using single-crystal X-ray diffraction.
Comparison with Similar Compounds
Cloperastine fendizoate can be compared with other antitussive agents:
Codeine: Both cloperastine fendizoate and codeine are used as cough suppressants, but cloperastine fendizoate has a faster onset of action and fewer central adverse events.
Levodropropizine: Cloperastine fendizoate is more effective in reducing the intensity and frequency of cough compared to levodropropizine.
DL-Cloperastine: Levocloperastine fendizoate has a distinct pharmacological profile and faster onset of action compared to the racemic DL-cloperastine.
Similar Compounds
- Codeine
- Levodropropizine
- DL-Cloperastine
Properties
IUPAC Name |
2-(4-hydroxy-3-phenylbenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1-12,21H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHPZNKXOBWFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276528 | |
| Record name | Fendizoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84627-04-3 | |
| Record name | 2-[(6-Hydroxy[1,1′-biphenyl]-3-yl)carbonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84627-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fendizoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding fendizoic acid in paddy soil?
A: The identification of this compound in paddy soil solution, as revealed through HPLC-MS analysis, suggests its presence as a potential component of dissolved organic nitrogen (DON) []. DON plays a crucial role in soil nutrient cycling and availability for plant uptake. While the specific impact of this compound on soil health and plant growth remains to be fully elucidated, its presence contributes to the complex composition of DON in agricultural ecosystems. This discovery paves the way for further research into the role and fate of this compound in paddy soil environments, especially its potential influence on nitrogen dynamics and microbial communities.
Q2: How is this compound being utilized in pharmaceutical research?
A: this compound is employed as a counterion in the preparation of a novel salt form of levo-cloperastine, a pharmaceutical compound with antitussive (cough suppressant) properties []. This salt formation involves reacting levo-cloperastine with this compound. Utilizing this compound in this manner may offer advantages in terms of solubility, stability, or other physicochemical properties of the resulting levo-cloperastine this compound salt, ultimately influencing its formulation and potential therapeutic benefits. Further research is necessary to fully characterize the properties and advantages of this specific salt form.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














